Parinol

Description

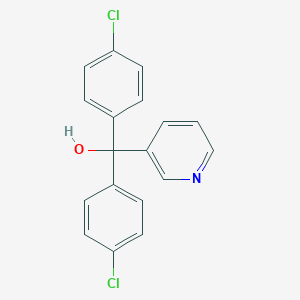

Structure

3D Structure

Propriétés

IUPAC Name |

bis(4-chlorophenyl)-pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c19-16-7-3-13(4-8-16)18(22,15-2-1-11-21-12-15)14-5-9-17(20)10-6-14/h1-12,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNTWDUNCHRWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042256 | |

| Record name | Parinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-31-6 | |

| Record name | Parinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parinol [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(4-chlorophenyl)pyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8D29I1K71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Parinol Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parinol, formerly marketed under the trade name Parnon, is a discontinued fungicide classified as a pyridine carbinol.[1] Although no longer in commercial use, understanding its mechanism of action remains pertinent for the study of fungicide resistance, the development of new antifungal agents, and for comprehending the historical landscape of disease management chemistries. This technical guide provides a detailed overview of the core mechanism of action of this compound, drawing upon data from closely related compounds due to the limited availability of specific data for this obsolete fungicide.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis leads to a cascade of detrimental effects, ultimately resulting in the cessation of fungal growth.

This compound belongs to the group of sterol biosynthesis inhibitors (SBIs), specifically targeting the C14-demethylation step in the ergosterol pathway. This is inferred from its classification as a pyridine carbinol fungicide and the well-documented mechanism of the structurally similar pyrimidine carbinol fungicides, such as fenarimol and nuarimol. These compounds are known to inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.

The inhibition of 14α-demethylase by this compound leads to two critical downstream consequences:

-

Depletion of Ergosterol: The blockage of the biosynthetic pathway results in a deficiency of ergosterol in the fungal cell membrane. This compromises the structural and functional integrity of the membrane, leading to increased permeability and leakage of cellular contents.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol. The incorporation of these aberrant sterols into the fungal membrane further disrupts its normal structure and function, contributing significantly to the fungitoxic effect.

Quantitative Data

| Compound | Assay | Target Organism/System | Value |

| Fenarimol | Inhibition of stem elongation | Arabidopsis thaliana seedlings | IC₅₀: 1.8 ± 0.2 μM[2][3] |

| Fenarimol | Binding affinity to CYP90D1 | Recombinant Arabidopsis thaliana enzyme | K_d_: 0.79 μM[4] |

Note: The provided data for fenarimol relates to its effect on a plant system, which also contains cytochrome P450 enzymes involved in sterol biosynthesis. While not a direct measure of its antifungal activity, it demonstrates the compound's potent inhibitory effect on this class of enzymes.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. However, a general methodology for characterizing the mechanism of action of a sterol biosynthesis inhibitor, based on studies of related compounds like fenarimol, is outlined below.

Protocol: Determination of Ergosterol Biosynthesis Inhibition

-

Fungal Culture Preparation: A susceptible fungal species (e.g., Aspergillus fumigatus, Candida albicans) is grown in a suitable liquid medium to the mid-logarithmic phase.

-

Fungicide Treatment: The fungal cultures are treated with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Radiolabeling: A radiolabeled precursor of ergosterol, such as [¹⁴C]acetic acid or [³H]mevalonic acid, is added to the cultures.

-

Lipid Extraction: After a defined incubation period, the fungal mycelia are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Sterol Analysis: The extracted lipids are saponified to release the sterols. The non-saponifiable lipids are then separated and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify the different sterol fractions.

-

Data Analysis: The amount of radioactivity incorporated into ergosterol and its precursors is measured. A decrease in the radiolabel in the ergosterol fraction and a corresponding increase in the lanosterol or other 14α-methyl sterol fractions in the treated samples, compared to the control, would confirm the inhibition of C14-demethylation. The IC₅₀ value can be determined by plotting the percentage of ergosterol biosynthesis inhibition against the logarithm of the fungicide concentration.

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of 14α-demethylase by this compound.

Experimental Workflow for Mechanism of Action Determination

Caption: A typical experimental workflow for characterizing the mechanism of action of a sterol biosynthesis inhibitor.

References

An In-Depth Technical Guide to the Synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core synthesis pathway for bis(4-chlorophenyl)-pyridin-3-ylmethanol, a molecule of interest in medicinal chemistry and drug development, also known as Parinol. The primary and most efficient route involves a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document details the necessary reagents, reaction conditions, and purification methods, presenting all quantitative data in a clear, tabular format. Furthermore, a logical diagram of the synthesis pathway is provided to facilitate a deeper understanding of the process.

Introduction

bis(4-chlorophenyl)-pyridin-3-ylmethanol is a tertiary alcohol containing a pyridine ring and two 4-chlorophenyl substituents. Its synthesis is a critical step for further investigation into its potential biological activities. The most direct and widely applicable method for the preparation of this and structurally similar diaryl-pyridin-yl-methanols is the Grignard reaction. This approach offers high yields and a straightforward procedure, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Core Synthesis Pathway: Grignard Reaction

The synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol is achieved through the reaction of a Grignard reagent, specifically 4-chlorophenylmagnesium bromide, with a suitable pyridin-3-yl carbonyl compound. Ethyl nicotinate is a commonly used and commercially available starting material for this purpose. The reaction proceeds in two stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ester.

Overall Reaction Scheme

Caption: Synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol.

Experimental Protocols

The following protocols are based on established methodologies for Grignard reactions and the synthesis of analogous compounds.

Preparation of 4-chlorophenylmagnesium bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

1-bromo-4-chlorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

Procedure:

-

All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by a color change (disappearance of the iodine color) and gentle refluxing. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution should be used immediately in the next step.

Synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol

Materials:

-

4-chlorophenylmagnesium bromide solution (prepared in situ)

-

Ethyl nicotinate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Benzene

Procedure:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of ethyl nicotinate in anhydrous diethyl ether or THF.

-

Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent solution. A molar ratio of at least 2:1 of the Grignard reagent to ethyl nicotinate is required.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of benzene and hexane.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₃Cl₂NO | N/A |

| Molecular Weight | 330.21 g/mol | N/A |

| Typical Yield | ~70-80% | General Grignard reaction yields |

| Melting Point | 172-174 °C | |

| Appearance | Crystalline solid | General observation |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol.

Conclusion

The Grignard reaction provides a reliable and efficient pathway for the synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol. Careful control of anhydrous conditions is paramount to the success of this synthesis. The detailed protocols and data presented in this guide are intended to assist researchers in the successful preparation of this compound for further studies in drug discovery and development.

Biochemical Effects of Azole Antifungals on Fungal Sterol Biosynthesis: A Technical Guide

Disclaimer: The initial request specified information on the compound "Parinol." Following an extensive search, no specific, well-documented antifungal agent with this name that targets fungal sterol biosynthesis could be identified. Therefore, this technical guide utilizes Ketoconazole , a well-characterized and widely studied azole antifungal, as a representative example to illustrate the biochemical effects of this class of compounds on fungal sterol biosynthesis. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to other azole antifungals.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective antifungal therapies is a critical area of research. One of the most successful classes of antifungal agents is the azoles, which function by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth overview of the biochemical effects of azole antifungals, using Ketoconazole as a primary example, on the fungal sterol biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism of action, quantitative effects, and experimental evaluation of this important class of drugs.

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and involves several key enzymes. This pathway is a prime target for antifungal drugs because it is essential for fungal viability and contains enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.[2]

The later stages of the ergosterol biosynthesis pathway, beginning with the cyclization of squalene to lanosterol, are of particular importance for the action of azole antifungals. The key enzyme in this part of the pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3][4] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[2]

Diagram of the Fungal Ergosterol Biosynthesis Pathway

Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, highlighting the late steps and the inhibitory action of Ketoconazole on lanosterol 14α-demethylase.

Mechanism of Action of Ketoconazole

Ketoconazole, like other azole antifungals, exerts its fungistatic and at higher concentrations, fungicidal activity by inhibiting lanosterol 14α-demethylase (CYP51).[1][3] The imidazole ring of Ketoconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme.[2] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the 14α-demethylation step.[2]

The inhibition of lanosterol 14α-demethylase leads to two primary biochemical consequences within the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular levels of ergosterol. The lack of this vital sterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and the leakage of essential cellular components.[3]

-

Accumulation of Toxic 14α-methylated Sterols: The inhibition of lanosterol demethylation results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[1] These aberrant sterols are incorporated into the fungal cell membrane, further disrupting its structure and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.[1]

Diagram of Ketoconazole's Mechanism of Action

Caption: A diagram illustrating the competitive inhibition of lanosterol 14α-demethylase by Ketoconazole, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

Quantitative Data on the Effects of Ketoconazole

The antifungal activity of Ketoconazole can be quantified through various in vitro assays. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The IC50 value, or half-maximal inhibitory concentration, is another important parameter that measures the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Antifungal Activity of Ketoconazole against Candida albicans

| Parameter | Value (µg/mL) | Reference |

| MIC Range | 0.003 - >64 | [5] |

| MIC50 | 0.03 | [5] |

| MIC90 | 4 | [5] |

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Effect of Ketoconazole on the Sterol Composition of Candida albicans

| Sterol | Control (% of total sterols) | Ketoconazole-treated (% of total sterols) | Reference |

| Ergosterol | 75.3 | 4.2 | [1] |

| Lanosterol | 3.1 | 45.8 | [1] |

| Other 14α-methylated sterols | 2.5 | 35.1 | [1] |

| Other sterols | 19.1 | 14.9 | [1] |

Data are representative values illustrating the typical shift in sterol composition upon treatment with an effective concentration of Ketoconazole.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biochemical effects of azole antifungals on fungal sterol biosynthesis.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA) or other suitable growth medium

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Ketoconazole powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Antifungal Stock Solution and Serial Dilutions:

-

Prepare a stock solution of Ketoconazole in DMSO (e.g., 1600 µg/mL).

-

Perform serial twofold dilutions of the Ketoconazole stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).

-

Include a drug-free growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted antifungal agent and the growth control well.

-

Incubate the microtiter plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the wells for fungal growth. The MIC is the lowest concentration of Ketoconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.

-

Alternatively, the optical density (OD) of each well can be read using a spectrophotometer at a wavelength of 530 nm. The MIC can then be determined as the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.

-

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of sterols from fungal cells to determine the effect of an antifungal agent on the sterol profile.

Materials:

-

Fungal culture treated with and without Ketoconazole

-

Glass centrifuge tubes

-

Saponification reagent (e.g., 20% KOH in 90% ethanol)

-

Heptane or hexane

-

Sterile water

-

Sodium sulfate (anhydrous)

-

Silylation reagent (e.g., BSTFA + 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Cell Harvesting and Saponification:

-

Harvest fungal cells from liquid culture by centrifugation.

-

Wash the cell pellet with sterile water.

-

Add the saponification reagent to the cell pellet and incubate at 80°C for 1 hour to hydrolyze sterol esters.

-

-

Sterol Extraction:

-

After cooling, add sterile water and heptane (or hexane) to the saponified sample.

-

Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the organic phase.

-

Centrifuge to separate the phases and carefully collect the upper organic layer.

-

Repeat the extraction process on the aqueous phase to maximize sterol recovery.

-

-

Drying and Derivatization:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Add the silylation reagent to the dried sterol extract and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols, which are more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate GC column (e.g., a non-polar capillary column) and temperature program to separate the different sterols.

-

The mass spectrometer will fragment the eluting sterols, generating characteristic mass spectra that can be used for their identification by comparison with a spectral library.

-

Quantify the relative abundance of each sterol by integrating the peak areas in the chromatogram.

-

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes an in vitro enzymatic assay to directly measure the inhibitory activity of a compound against lanosterol 14α-demethylase.

Materials:

-

Microsomal fraction containing lanosterol 14α-demethylase (from a fungal source or a recombinant expression system)

-

[³H]-labeled lanosterol (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Ketoconazole or other test inhibitors

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the microsomal protein, potassium phosphate buffer, and varying concentrations of the test inhibitor (e.g., Ketoconazole) or vehicle control (DMSO).

-

Pre-incubate the mixture at 37°C for a short period.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [³H]-lanosterol and NADPH to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Separate the substrate ([³H]-lanosterol) from the demethylated products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification of Inhibition:

-

Quantify the amount of radiolabeled product formed in each reaction by liquid scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel antifungal agent targeting ergosterol biosynthesis.

Diagram of an Antifungal Drug Discovery Workflow

Caption: A flowchart illustrating a typical experimental workflow for the discovery and development of a novel antifungal agent targeting sterol biosynthesis.

Conclusion

The inhibition of ergosterol biosynthesis remains a cornerstone of antifungal therapy. Azole antifungals, exemplified by Ketoconazole, effectively target the key enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working in the field of mycology. A thorough understanding of the biochemical effects and the methodologies for their evaluation is essential for the development of new and improved antifungal agents to combat the growing challenge of fungal infections.

References

- 1. scholarshare.temple.edu [scholarshare.temple.edu]

- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

Parinol: A Technical Guide to its Function as a C14-Demethylation Inhibitor in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Parinol, a fungicide classified as a C14-demethylation inhibitor. While specific quantitative performance data for this discontinued product is limited in publicly accessible literature, this document outlines its core mechanism of action, places it within the broader context of sterol biosynthesis inhibitors, and furnishes detailed experimental protocols relevant to the study of this class of compounds. The guide serves as a resource for researchers in mycology, plant pathology, and antifungal drug development, offering insights into the ergosterol biosynthesis pathway and the methods used to investigate its inhibition.

Introduction to this compound

This compound, chemically known as α,α-bis(p-chlorophenyl)-3-pyridinemethanol, is a fungicide that was historically used for the control of powdery mildew on various ornamental plants and non-bearing fruit trees.[1] Marketed under trade names such as Parnon, its primary mode of action is the inhibition of the C14-demethylase enzyme, a critical step in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[4][5]

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | bis(4-chlorophenyl)(pyridin-3-yl)methanol[3] |

| Synonyms | α,α-bis(4-chlorophenyl)-3-pyridinemethanol, Parnon, EL 241[2] |

| CAS Number | 17781-31-6[2] |

| Molecular Formula | C₁₈H₁₃Cl₂NO[2] |

| Molecular Weight | 330.21 g/mol |

| Appearance | White to off-white crystalline solid |

Mechanism of Action: Inhibition of C14-Demethylase

This compound belongs to the group of sterol biosynthesis inhibitors (SBIs). Specifically, it targets the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol or other sterol precursors. This demethylation is a crucial step in the multi-step conversion of lanosterol to ergosterol.[8][9]

The inhibition of C14-demethylase by this compound leads to two primary antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol in fungal cell membranes alters their fluidity, permeability, and the function of membrane-bound enzymes.[10]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterols, which are incorporated into the fungal membrane and disrupt its structure and function.[9]

The Ergosterol Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on Antifungal Activity

| Inhibitor Class | Fungal Species | IC₅₀ (µM) for CYP51 | MIC (µg/mL) |

| Azoles | Candida albicans | 0.1 - 5.0 | 0.125 - 16 |

| Aspergillus fumigatus | 0.2 - 10.0 | 0.25 - 8 | |

| Cryptococcus neoformans | 0.05 - 2.0 | 0.06 - 4 | |

| Powdery Mildew Fungi | Not typically measured | Varies by species |

Note: These values are illustrative and can vary significantly based on the specific compound, fungal strain, and testing methodology.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize C14-demethylation inhibitors like this compound.

In Vitro C14-Demethylase (CYP51) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of a compound against fungal C14-demethylase.

Objective: To quantify the IC₅₀ value of a test compound (e.g., this compound) against purified or microsomally prepared fungal CYP51.

Materials:

-

Purified recombinant fungal CYP51 or fungal microsomes containing CYP51

-

NADPH

-

Radiolabeled substrate (e.g., [³H]-lanosterol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail and liquid scintillation counter

-

HPLC system for product separation

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of CYP51 (or microsomal protein), and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at the optimal temperature for the enzyme (typically 37°C).

-

Initiation of Reaction: Add the radiolabeled substrate (e.g., [³H]-lanosterol) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., a mixture of chloroform and methanol).

-

Extraction of Sterols: Extract the sterols from the reaction mixture using an organic solvent.

-

Separation and Quantification: Separate the substrate and the demethylated product using HPLC. Collect the fractions corresponding to the substrate and product and quantify the radioactivity in each fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Caption: Workflow for the in vitro C14-demethylase inhibition assay.

Fungal Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

-

Target fungal strain(s)

-

Appropriate fungal growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

-

Test compound (this compound) stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI M27 for yeasts, M38 for filamentous fungi).

-

Serial Dilution: Perform a serial dilution of the this compound stock solution in the growth medium directly in the wells of the 96-well plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well (except for the negative control) with the prepared fungal inoculum.

-

Controls: Include a positive control (fungal growth without the inhibitor) and a negative control (medium only).

-

Incubation: Incubate the microtiter plates at the optimal growth temperature for the fungus (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Quantification of Ergosterol Content in Fungal Cells

This protocol describes a method to quantify the total ergosterol content in fungal cells treated with a C14-demethylation inhibitor.

Objective: To measure the effect of this compound on the ergosterol levels in a target fungus.

Materials:

-

Fungal culture treated with this compound at various concentrations and an untreated control

-

Alcoholic potassium hydroxide solution (for saponification)

-

Heptane or hexane (for extraction)

-

Spectrophotometer or HPLC system with a UV detector

Procedure:

-

Cell Harvesting: Harvest the fungal cells from the treated and untreated cultures by centrifugation.

-

Saponification: Resuspend the cell pellets in alcoholic potassium hydroxide and incubate at a high temperature (e.g., 85°C) for 1-2 hours to break open the cells and hydrolyze lipids.

-

Sterol Extraction: After cooling, add water and an organic solvent (heptane or hexane) and vortex vigorously to extract the non-saponifiable sterols.

-

Phase Separation: Centrifuge to separate the organic and aqueous phases.

-

Quantification:

-

Spectrophotometric Method: Transfer the organic (upper) layer to a quartz cuvette and scan the absorbance between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve, and its concentration can be calculated based on the absorbance at specific wavelengths.

-

HPLC Method: Evaporate the organic solvent and resuspend the sterol extract in a suitable mobile phase for HPLC analysis. Separate and quantify ergosterol using an HPLC system equipped with a C18 column and a UV detector (at 282 nm).

-

-

Data Analysis: Compare the ergosterol content of the this compound-treated samples to the untreated control to determine the percentage of ergosterol reduction.

Caption: Workflow for the quantification of ergosterol in fungal cells.

Resistance Mechanisms

Fungal resistance to C14-demethylation inhibitors can develop through several mechanisms, including:

-

Target Site Modification: Mutations in the ERG11 (CYP51) gene can lead to an altered enzyme that has a lower affinity for the inhibitor.

-

Overexpression of the Target Enzyme: Increased production of C14-demethylase can overcome the inhibitory effect of the drug.

-

Efflux Pump Overexpression: Fungi can actively pump the inhibitor out of the cell, reducing its intracellular concentration.

-

Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass mechanisms or utilize alternative sterols.

Conclusion

This compound is a C14-demethylation inhibitor that functions by disrupting the ergosterol biosynthesis pathway in fungi. While specific quantitative data for this obsolete fungicide are scarce, the principles of its mechanism of action and the experimental approaches to study its effects are well-established for this class of compounds. The protocols and information provided in this guide offer a framework for researchers to investigate the activity of C14-demethylation inhibitors and to develop new antifungal agents targeting this crucial fungal pathway. Further research into novel inhibitors of ergosterol biosynthesis remains a critical area in the fight against fungal diseases in both agriculture and medicine.

References

- 1. pomerix.com [pomerix.com]

- 2. This compound | C18H13Cl2NO | CID 28768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Powdery Mildew | Identify, Prevent & Control [arbico-organics.com]

- 5. researchgate.net [researchgate.net]

- 6. Sterol biosynthesis in oomycete pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 8. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 9. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 10. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to the Mode of Action of Pyridine Carbinol Fungicides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridine carbinol fungicides are a specific chemical class of agricultural and horticultural fungicides effective against a range of fungal pathogens, notably powdery mildews. This technical guide delineates the molecular mode of action of this fungicide class, focusing on their primary target, the sterol biosynthesis pathway. The core mechanism involves the inhibition of a critical enzyme, cytochrome P450 14α-demethylase (CYP51), leading to the disruption of fungal cell membrane integrity and, ultimately, cell death. This document provides a detailed overview of the biochemical pathway, the specific inhibitory action, quantitative efficacy data, mechanisms of fungal resistance, and relevant experimental protocols for studying this class of fungicides.

Introduction to Pyridine Carbinol Fungicides

The pyridine carbinol class of fungicides includes compounds such as fenarimol, nuarimol, and triarimol. These fungicides belong to the broader group of Demethylation Inhibitors (DMIs), also known as Sterol Biosynthesis Inhibitors (SBIs), and are classified under the Fungicide Resistance Action Committee (FRAC) Code 3. They exhibit systemic, curative, and protective actions against a variety of fungal diseases. Their primary application is in the control of powdery mildew on various crops[1].

The fungicidal activity of pyridine carbinols stems from their ability to interfere with the biosynthesis of ergosterol, an essential sterol component of fungal cell membranes that is absent in plants and animals, providing a degree of selective toxicity[2].

The Target: Fungal Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound enzymes[2]. The biosynthesis of ergosterol is a complex, multi-step pathway that begins with acetyl-CoA. A key enzyme in this pathway is cytochrome P450 14α-demethylase, encoded by the ERG11 or CYP51 gene[3].

The Role of Cytochrome P450 14α-Demethylase (CYP51)

CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol or eburicol[3][4]. This demethylation is a critical step in the conversion of these precursors into the mature ergosterol molecule. Inhibition of CYP51 leads to the accumulation of 14α-methylated sterols, which are unable to be incorporated correctly into the fungal membrane. This disruption of the membrane structure and function ultimately inhibits fungal growth and leads to cell death[3][4].

Molecular Mode of Action of Pyridine Carbinol Fungicides

The primary mode of action of pyridine carbinol fungicides is the non-competitive inhibition of CYP51[3]. The nitrogen atom in the pyridine ring of the fungicide molecule coordinates with the heme iron atom in the active site of the CYP51 enzyme[1][3]. This binding prevents the natural substrate, such as lanosterol, from accessing the active site, thereby blocking the demethylation step[1][3].

Molecular docking and structural studies of fenarimol analogues and other pyridine-based inhibitors have elucidated this interaction. The binding is further stabilized by hydrophobic interactions between the fungicide molecule and amino acid residues lining the active site pocket of the CYP51 enzyme[1][5]. The specific residues involved can vary between different fungal species[5].

References

- 1. Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Parinol for Powdery Mildew Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Toxicological Profile of Parinol

This compound, chemically identified as α,α-bis(4-chlorophenyl)-3-pyridinemethanol, is a pyridine carbinol fungicide.[1] It was registered under the EPA number 1471-63 and marketed as Parnon Liquid Concentrate, containing 4% this compound as the active ingredient.[2] The primary use of this compound was for the control of various species of powdery mildew on non-bearing apples and grapes, as well as on roses and zinnias.[2]

Table 1: Chemical and Toxicological Properties of this compound

| Property | Value |

| Common Name | This compound |

| Trade Name | Parnon |

| Chemical Name | α,α-bis(4-chlorophenyl)-3-pyridinemethanol |

| CAS Number | 17781-31-6 |

| Molecular Formula | C₁₈H₁₃Cl₂NO |

| Molecular Weight | 330.2 g/mol [3] |

| Pesticide Type | Fungicide, Bactericide, Biocide |

| Chemical Class | Pyridine carbinol |

| EPA Registration Date | September 27, 1967[2] |

| EPA Cancellation Date | April 8, 1987[2] |

| Signal Word | Caution[2] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] By inhibiting the synthesis of ergosterol, this compound disrupts the structure and function of the fungal cell membrane, leading to the cessation of growth and eventual cell death.

The target enzyme for DMI fungicides is cytochrome P450-dependent C14-demethylase.[5][6] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which further disrupts membrane function.

Experimental Protocols for Efficacy Testing (Generalized)

Detailed experimental protocols from the original efficacy trials of this compound are not available. However, based on standard fungicidal testing methodologies of the era and current practices, a generalized protocol for evaluating a contact fungicide like this compound for powdery mildew control would likely involve the following steps.

A typical efficacy study would involve:

-

Inoculum Preparation: Culturing a specific species of powdery mildew (e.g., Sphaerotheca pannosa on roses) to produce a consistent source of spores.

-

Plant Material: Growing a susceptible host plant variety under controlled greenhouse conditions to ensure uniformity.

-

Fungicide Application: Preparing serial dilutions of the this compound formulation and applying them to the plants, typically as a foliar spray, before or after inoculation with the pathogen.

-

Incubation: Maintaining the treated and control plants in an environment conducive to powdery mildew development (e.g., moderate temperature and high humidity).

-

Disease Assessment: After a set incubation period, visually assessing the percentage of leaf area covered by powdery mildew on both treated and untreated plants.

-

Data Analysis: Calculating the percent inhibition of disease development for each concentration and determining the effective dose for 50% inhibition (ED50).

Quantitative Data on Efficacy (Illustrative)

As specific quantitative data from early this compound research is not available, the following table is illustrative of the type of data that would have been generated to support its registration and demonstrate its efficacy. The values presented are hypothetical and based on typical performance of DMI fungicides against powdery mildew.

Table 2: Illustrative Efficacy of this compound against Powdery Mildew on Roses (Sphaerotheca pannosa)

| This compound Concentration (ppm) | Mean Disease Severity (%) | Percent Control (%) |

| 0 (Control) | 85 | 0 |

| 1 | 60 | 29.4 |

| 5 | 35 | 58.8 |

| 10 | 15 | 82.4 |

| 25 | 5 | 94.1 |

| 50 | <1 | >99 |

| ED50 (ppm) | ~4.5 |

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion

This compound was an effective fungicide for the control of powdery mildew during its period of use. Its likely mechanism of action as a sterol biosynthesis inhibitor places it within a critical class of fungicides that have been fundamental to disease management in agriculture and horticulture. The lack of readily available detailed early research data highlights the challenges in accessing historical scientific information. However, by understanding its chemical properties and inferring its mode of action based on its chemical class, we can appreciate its role in the historical development of fungicides and its contribution to the protection of various crops from powdery mildew diseases. Further research into archived corporate or academic records may yet uncover more specific details about this historically significant compound.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H13Cl2NO | CID 28768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of α,α-bis(p-chlorophenyl)-3-pyridinemethanol (Parinol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-bis(p-chlorophenyl)-3-pyridinemethanol, also known by its common name Parinol, is a pyridine carbinol fungicide. This technical guide provides a comprehensive overview of its chemical and physical properties, an adapted experimental protocol for its synthesis, and an exploration of its likely mechanism of action as a sterol biosynthesis inhibitor in fungi. The information presented is intended to support research and development efforts in the fields of agriculture and medicine.

Chemical and Physical Properties

This compound is a solid at room temperature with a defined melting point. Its chemical structure features a central carbon atom bonded to two p-chlorophenyl groups, a pyridine-3-yl group, and a hydroxyl group. This structure dictates its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of α,α-bis(p-chlorophenyl)-3-pyridinemethanol

| Property | Value | Reference(s) |

| IUPAC Name | bis(4-chlorophenyl)(pyridin-3-yl)methanol | [1] |

| Common Name | This compound | [1] |

| CAS Number | 17781-31-6 | [1] |

| Molecular Formula | C₁₈H₁₃Cl₂NO | [1] |

| Molecular Weight | 330.21 g/mol | [1] |

| Melting Point | 169-170 °C | |

| Appearance | Likely a solid | |

| Solubility | Water: Expected to be low. Fungicides in this class typically have water solubilities in the range of 1 to 100 mg/L. Organic Solvents: Expected to be soluble in polar organic solvents such as DMSO, and moderately soluble in alcohols like methanol and ethanol. Solubility in nonpolar solvents like hexane is expected to be low. |

Table 2: Spectral Data of α,α-bis(p-chlorophenyl)-3-pyridinemethanol

| Spectrum Type | Data | Reference(s) |

| Mass Spectrometry (LC-MS) | Precursor: 330.0447 [M+H]⁺ | [1] |

| ¹H NMR | Not readily available in the searched literature. | |

| ¹³C NMR | Not readily available in the searched literature. |

Synthesis

The synthesis of α,α-bis(p-chlorophenyl)-3-pyridinemethanol can be achieved via a Grignard reaction. This involves the reaction of a Grignard reagent, in this case, p-chlorophenylmagnesium bromide, with a suitable pyridine-based electrophile, such as an ester of 3-pyridinecarboxylic acid (nicotinic acid).

Adapted Experimental Protocol: Synthesis via Grignard Reaction

The following is an adapted experimental protocol based on general procedures for the synthesis of tertiary alcohols using Grignard reagents.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

4-Bromochlorobenzene

-

Ethyl nicotinate (ethyl 3-pyridinecarboxylate)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

Preparation of the Grignard Reagent (p-chlorophenylmagnesium bromide):

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to the magnesium.

-

Prepare a solution of 4-bromochlorobenzene in anhydrous diethyl ether or THF.

-

Add a small amount of the 4-bromochlorobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Nicotinate:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of ethyl nicotinate in anhydrous diethyl ether or THF.

-

Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent. An excess of the Grignard reagent (at least 2 equivalents) is required.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into diethyl ether or another suitable organic solvent.

-

Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove pyridine-based impurities), and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Diagram of the Synthesis Workflow:

Mechanism of Action: Sterol Biosynthesis Inhibition

This compound belongs to the class of pyridine carbinol fungicides, which are known to act as sterol biosynthesis inhibitors (SBIs). Specifically, they target the C14-demethylase enzyme (also known as CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.

Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The inhibition of ergosterol biosynthesis disrupts these functions, leading to fungal growth inhibition and cell death.

The C14-demethylase enzyme is responsible for the removal of a methyl group from lanosterol or other sterol precursors. Pyridine carbinol fungicides, including likely this compound, bind to the active site of this enzyme, preventing it from carrying out its function. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane.

Diagram of the Ergosterol Biosynthesis Inhibition Pathway:

Conclusion

α,α-bis(p-chlorophenyl)-3-pyridinemethanol (this compound) is a fungicide with a well-defined chemical structure and a probable mechanism of action as a sterol biosynthesis inhibitor. This guide provides a foundational understanding of its chemical properties and a practical, though adapted, approach to its synthesis. Further research to obtain detailed spectral data and quantitative solubility information would be beneficial for its complete characterization. The elucidation of its precise interactions with the C14-demethylase enzyme could pave the way for the development of more potent and selective antifungal agents.

References

Unraveling the Enigma of Parinol: An In-depth Technical Guide on its Presumed Target in the Ergosterol Biosynthesis Pathway

A comprehensive review of scientific literature and biochemical databases reveals no specific antifungal agent named "Parinol" targeting the ergosterol biosynthesis pathway. This suggests the possibility of a typographical error in the compound's name, its status as a novel or proprietary compound not yet disclosed in public-domain research, or a brand name not readily linked to its active pharmaceutical ingredient.

While the specific target and mechanism of "this compound" remain elusive, this guide will provide an in-depth overview of the well-established targets within the ergosterol biosynthesis pathway that are exploited by current antifungal therapies. This information is crucial for researchers, scientists, and drug development professionals working on the discovery of new antifungal agents.

The Ergosterol Biosynthesis Pathway: A Prime Target for Antifungal Drugs

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process involving several key enzymes, making it an attractive target for the development of antifungal drugs with high selectivity.

The pathway can be broadly divided into three main stages:

-

Early Pathway: Synthesis of squalene from acetyl-CoA.

-

Squalene Cyclization: Conversion of squalene to lanosterol.

-

Late Pathway: Modification of lanosterol to ergosterol.

Inhibition of enzymes at various points in this pathway disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell viability.

Key Enzymatic Targets in the Ergosterol Biosynthesis Pathway

Several enzymes in the ergosterol biosynthesis pathway have been successfully targeted by different classes of antifungal drugs.

Squalene Epoxidase (ERG1)

-

Function: Catalyzes the conversion of squalene to 2,3-oxidosqualene.

-

Inhibitors: Allylamines (e.g., Terbinafine, Naftifine) and thiocarbamates (e.g., Tolnaftate).

-

Mechanism of Inhibition: These non-competitive inhibitors bind to a site on the enzyme distinct from the substrate-binding site, leading to a conformational change that inactivates the enzyme.

-

Consequence of Inhibition: Accumulation of squalene, which is toxic to the fungal cell at high concentrations, and depletion of downstream sterols.

Lanosterol 14α-demethylase (CYP51/ERG11)

-

Function: A cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is a critical step in the conversion of lanosterol to ergosterol.

-

Inhibitors: Azoles (e.g., Fluconazole, Itraconazole, Ketoconazole).

-

Mechanism of Inhibition: The nitrogen atom in the azole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.

-

Consequence of Inhibition: Depletion of ergosterol and accumulation of 14α-methylated sterols, which disrupt membrane structure and function.

Sterol Δ14-reductase (ERG24) and Sterol Δ8-Δ7-isomerase (ERG2)

-

Function: These enzymes are involved in the later steps of ergosterol biosynthesis, modifying the sterol nucleus.

-

Δ14-reductase: Reduces the C14-C15 double bond.

-

Δ8-Δ7-isomerase: Isomerizes the C8-C9 double bond to the C7-C8 position.

-

-

Inhibitors: Morpholines (e.g., Amorolfine, Fenpropimorph).

-

Mechanism of Inhibition: These drugs are generally considered multi-site inhibitors, affecting both Δ14-reductase and Δ8-Δ7-isomerase.

-

Consequence of Inhibition: Accumulation of aberrant sterols (ignosterol from Δ14-reductase inhibition and fecosterol from Δ8-Δ7-isomerase inhibition) and depletion of ergosterol.

Quantitative Data on Known Ergosterol Biosynthesis Inhibitors

The following table summarizes publicly available quantitative data for representative inhibitors of key enzymes in the ergosterol biosynthesis pathway. It is important to note that IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific fungal species, enzyme source, and assay conditions.

| Target Enzyme | Inhibitor Class | Representative Drug | Fungal Species | IC50 / Ki Value | Reference (Illustrative) |

| Squalene Epoxidase (ERG1) | Allylamine | Terbinafine | Trichophyton rubrum | IC50: 15.8 nM | [1] |

| Lanosterol 14α-demethylase | Azole | Ketoconazole | Saccharomyces cerevisiae | IC50: ~1 µM | [2] |

| Sterol Δ14-reductase | Morpholine | Fenpropimorph | Ustilago maydis | IC50: 0.02 µM | (Generic Data) |

| Sterol Δ8-Δ7-isomerase | Morpholine | Fenpropimorph | Ustilago maydis | IC50: 0.03 µM | (Generic Data) |

Experimental Protocols for Target Identification and Characterization

Identifying the specific target of a novel antifungal agent within the ergosterol biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a primary method to identify the site of inhibition. Fungal cells are treated with the inhibitor, and the cellular sterols are extracted and analyzed. The accumulation of a specific sterol intermediate and the depletion of subsequent products strongly suggest the inhibited enzyme.

Detailed Methodology:

-

Fungal Culture: Grow the target fungal species in a suitable liquid medium to mid-log phase.

-

Inhibitor Treatment: Add the test compound (e.g., "this compound") at various concentrations (typically around the MIC value) and incubate for a defined period.

-

Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation, wash with sterile water, and lyse the cells (e.g., by saponification with alcoholic KOH).

-

Sterol Extraction: Extract the non-saponifiable lipids (containing sterols) with an organic solvent (e.g., n-heptane or hexane).

-

Derivatization: Silylate the extracted sterols to increase their volatility for GC analysis (e.g., using BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectra for their identification by comparison with known standards and libraries.

In Vitro Enzyme Inhibition Assays

Once a putative target is identified, its inhibition can be confirmed using in vitro assays with purified or recombinant enzymes.

Detailed Methodology (Example for Lanosterol 14α-demethylase):

-

Enzyme Preparation: Purify the target enzyme (e.g., CYP51) from the fungal species or express and purify a recombinant version from a host system like E. coli or Pichia pastoris.

-

Assay Buffer and Substrate: Prepare an appropriate assay buffer containing the purified enzyme, its cofactor (NADPH), and the substrate (e.g., radiolabeled lanosterol).

-

Inhibitor Addition: Add the test compound at a range of concentrations.

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.

-

Product Analysis: Stop the reaction and quantify the formation of the product (e.g., by HPLC or TLC for radiolabeled substrates).

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Visualizing the Ergosterol Biosynthesis Pathway and Experimental Workflow

Ergosterol Biosynthesis Pathway with Potential Inhibition Sites

Caption: Ergosterol biosynthesis pathway highlighting key enzymatic steps and the sites of action for major classes of antifungal drugs.

Experimental Workflow for Target Identification

References

- 1. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro 09-1470 is a selective inhibitor of P-450 lanosterol C-14 demethylase of fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Development of Parinol Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of the fungicide Parinol. This compound, scientifically known as α,α-bis(p-chlorophenyl)-3-pyridinemethanol, was a pyridine carbinol fungicide developed for the control of powdery mildew on various crops. This document collates the available historical data on its synthesis, experimental evaluation, and toxicological profile. Due to the cancellation of its registration in 1987, detailed public records of its development are limited. This guide synthesizes the accessible information to provide a coherent technical narrative for research and educational purposes.

Introduction

This compound, also known by its trade name Parnon, was a fungicide developed in the mid-20th century. Its active ingredient is α,α-bis(p-chlorophenyl)-3-pyridinemethanol[1]. As a member of the pyridine carbinol class of fungicides, this compound was primarily used to combat powdery mildew on non-bearing apples and grapes, as well as on ornamental plants like roses and zinnias[2]. The U.S. Environmental Protection Agency (EPA) first approved a product containing this compound on September 27, 1967, with its registration later canceled on April 8, 1987[2]. This guide aims to reconstruct the technical history of this compound's development, focusing on its chemical synthesis, fungicidal activity, and toxicological assessment based on available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate and behavior.

| Property | Value |

| IUPAC Name | bis(4-chlorophenyl)(pyridin-3-yl)methanol |

| CAS Number | 17781-31-6 |

| Molecular Formula | C₁₈H₁₃Cl₂NO |

| Molecular Weight | 330.2 g/mol |

| Chemical Class | Pyridine carbinol fungicide |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low water solubility |

Synthesis and Manufacturing Process

While the precise, scaled-up industrial synthesis protocol for this compound is not publicly available, a plausible laboratory-scale synthesis can be inferred from general organic chemistry principles for the creation of tertiary alcohols with diaryl and heteroaryl substitutions. The synthesis would likely involve a Grignard reaction.

Postulated Experimental Protocol for Synthesis

A probable synthetic route to α,α-bis(p-chlorophenyl)-3-pyridinemethanol would involve the reaction of a Grignard reagent derived from a chlorophenyl halide with a pyridine-3-carboxylic acid ester.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-bromo-4-chlorobenzene

-

Methyl nicotinate (methyl pyridine-3-carboxylate)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Pyridine Ester: The solution of methyl nicotinate in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the ester solution. An excess of the Grignard reagent is required as it will react with the carbonyl group of the ester and the resulting ketone intermediate.

-

Hydrolysis and Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the magnesium alkoxide salt.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude α,α-bis(p-chlorophenyl)-3-pyridinemethanol is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

A plausible Grignard reaction pathway for the synthesis of this compound.

Mechanism of Action and Fungicidal Activity

The precise biochemical mechanism of action for this compound is not well-documented in publicly available literature. However, fungicides within the pyridine carbinol class are generally known to be sterol biosynthesis inhibitors (SBIs).

Postulated Signaling Pathway

It is hypothesized that this compound, like other pyridine carbinol fungicides, inhibits the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Postulated mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Efficacy against Powdery Mildew

This compound was specifically marketed for the control of powdery mildew caused by various fungal species, including Podosphaera leucotricha on apples and Uncinula necator on grapes[2]. While specific quantitative data from original field trials are scarce, the registration and use of this compound for two decades suggest it provided effective control of these pathogens under agricultural conditions.

Toxicological Profile

The toxicological data for this compound is not extensively detailed in modern public databases. The product "Parnon Liquid Concentrate," which contained 4% this compound as the active ingredient, had a "Caution" signal word on its label, indicating a relatively low acute toxicity[2]. A summary of the likely toxicological considerations based on general fungicide properties of that era is presented in Table 2.

| Toxicological Endpoint | General Assessment |

| Acute Oral Toxicity | Low (indicated by "Caution" label) |

| Acute Dermal Toxicity | Likely low to moderate |

| Inhalation Toxicity | Potential for respiratory tract irritation |

| Eye Irritation | Likely an irritant |

| Skin Irritation/Sensitization | Potential for skin irritation |

| Carcinogenicity | Data not readily available |

| Environmental Fate | Expected to be relatively persistent with low water solubility |

Experimental Workflows

The development of a fungicide like this compound would have followed a structured workflow from discovery to registration.

Fungicide Development Workflow

A generalized workflow for the development of a fungicide like this compound.

Conclusion

References

Parinol: A Technical Examination of a Pyrimidine Carbinol Fungicide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Parinol (trade name Parnon) is a discontinued fungicide. As such, publicly available, in-depth technical data and specific experimental protocols are limited. This guide synthesizes the available information and provides context based on its chemical class, pyrimidine carbinol fungicides, to offer a comprehensive understanding of its likely fungicidal properties.

Executive Summary

This compound is a pyrimidine carbinol fungicide historically used for the control of certain fungal pathogens, notably powdery mildew. As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its mechanism of action is predicated on the disruption of ergosterol production in fungi, a critical component of their cell membranes. This guide provides an in-depth look at the inferred fungicidal spectrum, the putative mechanism of action, and generalized experimental protocols for the characterization of such a compound.

Inferred Fungicidal Spectrum

| Fungal Group | Representative Genera | Inferred Efficacy |

| Ascomycota | Erysiphe, Podosphaera, Sphaerotheca (Powdery Mildews) | High |

| Ascomycota | Venturia (Apple Scab) | Moderate |

| Ascomycota | Monilinia (Brown Rot) | Moderate |

| Basidiomycota | Puccinia (Rusts) | Low to Moderate |

| Oomycota | Phytophthora, Plasmopara (Downy Mildews) | Ineffective |

Putative Mechanism of Action: Sterol Biosynthesis Inhibition

This compound's fungicidal activity is believed to stem from its role as a sterol biosynthesis inhibitor (SBI). Specifically, as a pyrimidine carbinol, it is predicted to target the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.

The Ergosterol Biosynthesis Pathway and Inhibition